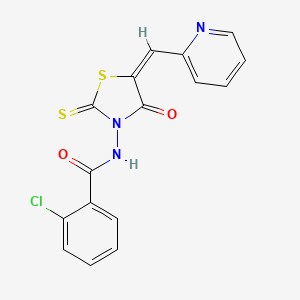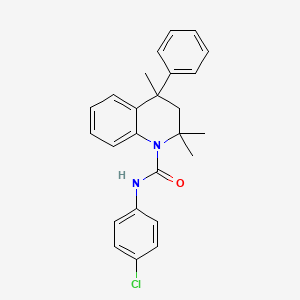
2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” is a complex organic compound that features a thiazolidinone core, a pyridine ring, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a pyridine aldehyde.
Formation of the Benzamide Group: The final step involves the acylation of the thiazolidinone intermediate with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The chlorine atom in the benzamide group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” is studied for its unique structural properties and reactivity.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development, particularly targeting diseases where thiazolidinone derivatives have shown efficacy.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of “2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would be specific to the biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores.
Pyridine-Containing Compounds: Molecules that feature pyridine rings.
Benzamide Derivatives: Compounds with benzamide groups.
Uniqueness
What sets “2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide” apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H10ClN3O2S2 |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
2-chloro-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10ClN3O2S2/c17-12-7-2-1-6-11(12)14(21)19-20-15(22)13(24-16(20)23)9-10-5-3-4-8-18-10/h1-9H,(H,19,21)/b13-9+ |
Clé InChI |
IKFMTUIKZJWZRD-UKTHLTGXSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-({(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11683196.png)
![(2E)-2-(4-methoxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11683203.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11683204.png)
![6-{(2E)-2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11683206.png)
![13,13-diethyl-6-methyl-10-nitro-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11683209.png)


![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahyd](/img/structure/B11683229.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683242.png)
![dibenzyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11683244.png)
![4-({[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11683247.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B11683250.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11683251.png)
